![molecular formula C16H19N5S B5689604 4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)
4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine
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Overview
Description
4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of biomedical research.
Mechanism of Action
The mechanism of action for 4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine involves the inhibition of certain enzymes, such as protein kinases and phosphodiesterases. These enzymes play important roles in various cellular processes, and their inhibition can have therapeutic effects in certain disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine include the inhibition of certain enzymes involved in cancer and inflammation, as well as neuroprotective effects. Additionally, it has been found to have antioxidant properties, which may also contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine in lab experiments is its potential therapeutic applications in various disease states. However, one limitation is the lack of long-term safety data, as well as the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For 4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine include further research into its potential therapeutic applications, as well as its mechanism of action and potential side effects. Additionally, there is potential for the development of new analogs with improved efficacy and safety profiles. Finally, there is potential for the use of this compound in combination with other therapies to enhance their therapeutic effects.
Synthesis Methods
The synthesis method for 4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine involves the reaction of 2-chloro-4-methylthieno[3,2-d]pyrimidine with 1-(piperidin-1-yl)methanamine and 1H-imidazole in the presence of a catalyst. The resulting compound is then purified using column chromatography.
Scientific Research Applications
4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine has potential applications in the field of biomedical research. It has been shown to have inhibitory effects on certain enzymes involved in various disease processes, such as cancer and inflammation. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5S/c1-12-18-14-4-8-22-15(14)16(19-12)21-6-2-3-13(10-21)9-20-7-5-17-11-20/h4-5,7-8,11,13H,2-3,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJFYSXFKOZIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCCC(C3)CN4C=CN=C4)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine |
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